3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester
Description
3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a carboxymethoxy (-OCH₂COOH) substituent at the 3-position of the piperidine ring. This compound is classified as an ether due to the carboxymethoxy group’s oxygen linkage . The benzyl ester at position 1 serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes.
The carboxymethoxy group introduces a carboxylic acid moiety, conferring pH-dependent solubility and reactivity. This characteristic distinguishes it from esters with non-ionizable substituents, making it a candidate for applications requiring controlled release or salt formation in pharmaceuticals .
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)11-20-13-7-4-8-16(9-13)15(19)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUQNFQFVZFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxymethoxy Group: The carboxymethoxy group is introduced via an esterification reaction using methoxyacetic acid and a suitable catalyst.
Addition of Carboxylic Acid Benzyl Ester Group: The final step involves the esterification of the piperidine ring with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related piperidine-1-carboxylic acid benzyl esters, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Properties of Piperidine-1-carboxylic Acid Benzyl Ester Derivatives
*Estimated based on analogous compounds.
Structural and Functional Insights
Reactivity :
- The formyl derivative (CHO) is highly reactive in nucleophilic additions (e.g., reductive amination), making it a versatile intermediate in synthesizing amines or heterocycles .
- Carboxymethoxy substituent (-OCH₂COOH) introduces acidity (pKa ~4–5), enabling pH-dependent solubility and salt formation, which is advantageous for drug formulation .
Solubility and Stability: Ethylaminomethyl and cyclopropylaminomethyl groups enhance aqueous solubility via protonation at physiological pH, while the cyclopropyl group adds rigidity, reducing metabolic degradation . Benzyl ester stability: Cleavable under hydrogenolysis or acidic conditions, enabling controlled deprotection in multi-step syntheses .
Applications: 3-Carboxymethoxy derivative: Potential use in pH-responsive drug delivery systems due to ionizable carboxylic acid . Amino-substituted derivatives (e.g., ethylaminomethyl, cyclopropylaminomethyl): Common intermediates in kinase inhibitor or neurotransmitter analog synthesis .
Research Findings and Data
pH-Dependent Reactivity
- Acidic conditions (pH 4) favor benzyl ester bond formation, while neutral pH (6–7) promotes competing reactions with amino groups in proteins, reducing ester yield . This highlights the importance of pH control during synthesis of carboxymethoxy-containing compounds.
- The carboxymethoxy group’s carboxylic acid can participate in hydrogen bonding or salt formation, influencing crystallinity and bioavailability .
Biological Activity
3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester (CMPB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a detailed overview of the biological activities associated with CMPB, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
CMPB has the molecular formula C₁₅H₁₉NO₅ and a molecular weight of approximately 293.32 g/mol. The compound features a piperidine ring, which is substituted with both carboxymethoxy and carboxylic acid benzyl ester groups. This unique structure enhances its lipophilicity, which may improve its interaction with biological targets compared to other esters such as methyl or ethyl derivatives.
The biological activity of CMPB is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : CMPB has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in conditions where enzyme activity is dysregulated.
- Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses and potentially offering therapeutic benefits in diseases linked to receptor dysfunction.
Biological Activities
Research indicates that CMPB exhibits several notable biological activities:
- Antiinflammatory Effects : Preliminary studies suggest that CMPB may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : CMPB has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
- CNS Penetration Potential : Due to its structural characteristics, CMPB may have enhanced permeability across the blood-brain barrier (BBB), which is critical for central nervous system (CNS) drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of CMPB:
Comparative Analysis
The following table summarizes the biological activities and properties of CMPB compared to similar compounds:
| Compound Name | Lipophilicity | Enzyme Inhibition | Antimicrobial Activity | CNS Penetration Potential |
|---|---|---|---|---|
| This compound | High | Yes | Yes | Potentially High |
| 3-Carboxymethoxy-piperidine-1-carboxylic acid methyl ester | Moderate | Limited | Limited | Low |
| 3-Carboxymethoxy-piperidine-1-carboxylic acid ethyl ester | Moderate | Limited | Limited | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Carboxymethoxy-piperidine-1-carboxylic acid benzyl ester?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of protected piperidine derivatives. Key steps include:
- Piperidine Ring Functionalization : Introduction of the carboxymethoxy group via nucleophilic substitution or coupling reactions.
- Benzyl Ester Formation : Reaction with benzyl alcohol under mild acid catalysis (e.g., HCl or H₂SO₄), achieving yields up to 85% .
- Example Protocol : A base-catalyzed reaction (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours ensures efficient esterification .
- Data Reference :
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Benzyl Ester Synthesis | Mild acid catalysis | 85 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional group placement.
- X-ray Crystallography : Resolves chiral centers (e.g., (R)- or (S)-configuration at the piperidine ring) .
- Mass Spectrometry (MS) : Validates molecular weight (293.32 g/mol) and fragmentation patterns .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the benzyl ester bond .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in benzyl ester formation?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysis to enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.
- pH Control : Acidic conditions (pH 4–6) favor ester bond stability, as demonstrated in studies on analogous benzyl ester systems .
- Case Study : At pH 4, benzyl ester bond formation efficiency increased by 30% compared to neutral conditions .
Q. What analytical techniques resolve contradictions in reported biological activities?
- Methodological Answer :
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with biological targets (e.g., enzymes, receptors).
- Metabolic Stability Studies : Use HPLC-MS to track degradation products in simulated physiological conditions .
- Stereochemical Analysis : Chiral chromatography separates enantiomers, as stereochemistry significantly impacts bioactivity .
Q. How does pH influence the stability and reactivity of the benzyl ester group?
- Methodological Answer :
- Acidic Conditions (pH < 6) : Promote ester bond stability but may enhance competing reactions (e.g., quinone methide intermediate formation in aqueous media) .
- Neutral/Alkaline Conditions (pH ≥ 7) : Increase hydrolysis risk, leading to carboxylic acid byproducts.
- Experimental Validation : FTIR and ion chromatography quantify ester bond cleavage rates across pH gradients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
